REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13]C=CN=1)=O.CO>C(Cl)Cl>[CH:3]1([CH2:4][CH2:5][CH2:6][NH2:1])[CH2:2][CH2:7][CH2:9][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
464.9 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)C1=NC=CC=C1
|
Name
|
Wittig salt
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 526 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 335.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |